molecular formula C7H4F6O2S B1401361 2-Fluoro-4-(pentafluorosulfur)benzoic acid CAS No. 1240257-03-7

2-Fluoro-4-(pentafluorosulfur)benzoic acid

Cat. No.: B1401361
CAS No.: 1240257-03-7
M. Wt: 266.16 g/mol
InChI Key: MGIDEXWQQLSCGW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position and a pentafluorosulfur (-SF₅) group at the 4-position of the benzene ring. Fluorinated benzoic acids are widely employed in medicinal chemistry and materials science due to their enhanced metabolic stability, bioavailability, and capacity for halogen bonding interactions with biological targets .

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6O2S/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDEXWQQLSCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-03-7
Record name Sulfate(1-), (4-carboxylato-3-fluorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Pentafluorosulfanylation of Fluorobenzoic Acid Derivatives

  • Starting Materials: Fluorinated benzoic acid derivatives or halogenated precursors.
  • Reagents: Sulfur pentafluoride halides (SF5Cl or SF5Br) or pentafluorosulfanyl radical sources.
  • Conditions: Radical initiation or transition-metal catalysis under inert atmosphere.
  • Mechanism: Radical addition of SF5 radical to the aromatic ring followed by functional group transformations to install the carboxylic acid.

This method is less common due to the difficulty in handling SF5Cl and SF5Br reagents.

Transition-Metal Catalyzed Cross-Coupling Using 4-Bromophenylsulfur Pentafluoride

A more practical and widely used method involves palladium-catalyzed cross-coupling reactions using 4-bromophenylsulfur pentafluoride as a key intermediate.

  • Step 1: Synthesis of 4-Bromophenylsulfur Pentafluoride

    This intermediate is prepared by halogenation and pentafluorosulfanylation of bromobenzene derivatives.

  • Step 2: Palladium-Catalyzed Coupling

    The 4-bromophenylsulfur pentafluoride undergoes coupling with suitable nucleophiles or organometallic reagents (e.g., carboxylate equivalents) in the presence of Pd(PPh3)4 catalyst, bases like cesium carbonate or potassium carbonate, and solvents such as toluene or DMF.

  • Typical Conditions:

    • Temperature: 80–110 °C
    • Time: 16–20 hours
    • Atmosphere: Nitrogen or argon
  • Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

  • Yields: Moderate to good (50–80%) depending on substrate and conditions.

Use of Pentafluorosulfanyldifluoroacetic Acid Derivatives

  • Reagents: Pentafluorosulfanyldifluoroacetic acid and its acyl chloride derivatives.
  • Procedure: Conversion of pentafluorosulfanyldifluoroacetic acid to the corresponding acyl chloride using phosphorus pentachloride (PCl5), followed by reaction with 2-amino benzoic acid derivatives.
  • Outcome: Formation of pentafluorosulfanyl-substituted benzamides, which can be further transformed into the target benzoic acid derivatives through hydrolysis or cyclization.
  • Advantages: This method provides a versatile route to introduce the SF5 group indirectly and allows for further functionalization.

Radical-Based Methods Using SF6 as SF5 Source

Recent advances have explored the use of sulfur hexafluoride (SF6) as a pentafluorosulfanyl radical source under photoredox catalysis or single-electron transfer conditions:

  • Mechanism: SF6 is reduced to a SF5 radical anion, which decomposes to SF5 radical that adds to aromatic substrates.
  • Catalysts and Reagents: Photoredox catalysts such as α-phenylphenothiazine, copper salts for radical stabilization, lithium benzophenone ketyl, or TEMPO.
  • Limitations: Yields are often low, and the method is still under development for scale-up and practical synthesis.
Method Key Reagents Conditions Advantages Limitations Typical Yield
Direct Pentafluorosulfanylation with SF5Cl/SF5Br SF5Cl, SF5Br Radical or metal-catalyzed, inert atmosphere Direct introduction of SF5 Reagents costly, unstable, difficult handling Variable, often low
Pd-Catalyzed Cross-Coupling with 4-Bromophenylsulfur Pentafluoride 4-Bromophenylsulfur pentafluoride, Pd(PPh3)4, Cs2CO3 80–110 °C, 16–20 h, N2 Good yields, scalable, versatile Requires preparation of intermediate 50–80%
Acylation with Pentafluorosulfanyldifluoroacetic Acid Derivatives SF5CF2COOH, PCl5, 2-Aminobenzoic acid Room temperature to mild heating Indirect SF5 introduction, versatile Multi-step, requires further transformations Moderate
Radical SF6 Activation SF6, photoredox catalyst, Cu salt Photoredox conditions, inert atmosphere Novel, uses abundant SF6 Low yields, experimental Low to moderate
  • The palladium-catalyzed cross-coupling approach using 4-bromophenylsulfur pentafluoride is currently the most practical and widely reported method for preparing 2-fluoro-4-(pentafluorosulfur)benzoic acid and related compounds, offering good yields and functional group tolerance.
  • The development of pentafluorosulfanyldifluoroacetic acid as a reagent has expanded synthetic options, allowing incorporation of SF5 groups into benzamide and benzoic acid frameworks.
  • Radical methods utilizing SF6 are promising but require further optimization for synthetic utility.
  • The choice of method depends on available starting materials, desired scale, and equipment.

The preparation of 2-fluoro-4-(pentafluorosulfur)benzoic acid involves specialized synthetic strategies to incorporate the pentafluorosulfanyl group. Transition-metal catalyzed cross-coupling using 4-bromophenylsulfur pentafluoride intermediates currently represents the most efficient and scalable approach. Advances in reagent development and radical chemistry continue to expand the toolbox for synthesizing this and related SF5-containing compounds, enabling their application in medicinal chemistry and materials science.

Chemical Reactions Analysis

2-Fluoro-4-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur tetrafluoride, various halogenating agents, and strong acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to 2-Fluoro-4-(pentafluorosulfur)benzoic acid

2-Fluoro-4-(pentafluorosulfur)benzoic acid is a fluorinated aromatic compound characterized by its unique molecular structure, which includes a benzoic acid core with a fluorine atom at the 2-position and a pentafluorosulfanyl group at the 4-position. This compound has garnered attention due to its diverse applications in scientific research, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Antimicrobial Activity

Research indicates that 2-Fluoro-4-(pentafluorosulfur)benzoic acid exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This makes it a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Inhibition of Enzymatic Activity

This compound has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Selective COX-2 inhibitors are particularly valuable in reducing inflammation while minimizing gastrointestinal side effects typically associated with non-selective inhibitors. The presence of the pentafluorosulfanyl group enhances its selectivity and potency in inhibiting COX-2 activity.

Antimalarial Potential

The incorporation of the pentafluorosulfanyl group into known antimalarial frameworks has shown promising results. For instance, derivatives of established antimalarial drugs like mefloquine have demonstrated enhanced efficacy against Plasmodium falciparum, the parasite responsible for malaria. This suggests that modifications using 2-Fluoro-4-(pentafluorosulfur)benzoic acid could lead to more effective treatments for malaria.

Catalytic Applications

The compound acts as a Lewis acid catalyst, facilitating various organic reactions such as esterification, transesterification, and polymerization. Its high reactivity and selectivity make it an essential tool in synthetic organic chemistry, allowing for the efficient production of complex organic molecules.

Case Study 1: Antimicrobial Development

A study explored the antimicrobial properties of SF5-containing compounds, including derivatives of 2-Fluoro-4-(pentafluorosulfur)benzoic acid. Results indicated that these compounds effectively disrupted microbial cell membranes, leading to significant antibacterial activity against various pathogens.

Case Study 2: COX-2 Inhibition Research

Research focused on the anti-inflammatory potential of SF5-containing benzopyrans revealed their ability to selectively inhibit COX-2 without affecting COX-1 activity significantly. This selectivity is crucial for developing safer anti-inflammatory medications with fewer side effects.

Case Study 3: Enhanced Antimalarial Activity

In a comparative study, SF5-substituted mefloquine derivatives were evaluated against Plasmodium falciparum. The findings suggested that these modifications improved the IC50 values significantly, indicating enhanced efficacy and potential for clinical application in malaria treatment.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(pentafluorosulfur)benzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various biological molecules, influencing their activity and stability. These interactions can affect pathways involved in enzyme activity, protein folding, and cellular signaling .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substitution pattern on the benzoic acid scaffold significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Fluoro-4-(trifluoromethyl)benzoic acid 2-F, 4-CF₃ 115029-24-8 C₈H₄F₄O₂ 208.11 168–170 API precursor, GPCR agonist activity
4-Fluorobenzoic acid 4-F 456-22-4 C₇H₅FO₂ 140.11 182–184 Ligand in lanthanide complexes
2-Fluoro-4-formylbenzoic acid 2-F, 4-CHO 604000-97-7 C₈H₅FO₃ 168.12 N/A Organic synthesis, fluorinated probes
2-Fluoro-4-(hydroxymethyl)benzoic acid 2-F, 4-CH₂OH 214554-18-4 C₈H₇FO₃ 170.14 170–175 Intermediate in drug discovery
4-Fluoro-2-(trifluoromethyl)benzoic acid 4-F, 2-CF₃ 5292-42-2 C₈H₄F₄O₂ 208.11 N/A Materials science, fluorinated polymers

Physicochemical Properties

  • Acidity and Solubility: The electron-withdrawing nature of fluorine and -SF₅/-CF₃ groups enhances the acidity of the carboxylic acid group compared to non-fluorinated analogs. For example, 2-fluoro-4-(trifluoromethyl)benzoic acid exhibits a pKa ~1.5–2.0, making it more acidic than benzoic acid (pKa ~4.2) .
  • Thermal Stability : Fluorinated benzoic acids generally exhibit high thermal stability. 2-Fluoro-4-(trifluoromethyl)benzoic acid melts at 168–170°C, comparable to 4-fluorobenzoic acid (182–184°C), due to strong intermolecular interactions .

Biological Activity

2-Fluoro-4-(pentafluorosulfur)benzoic acid is a fluorinated aromatic compound that has garnered interest due to its unique structural features, particularly the presence of the pentafluorosulfanyl (SF5) group. This compound is part of a broader class of fluorinated compounds that have shown promising biological activities, including potential applications in pharmaceuticals and agrochemicals. This article aims to explore the biological activity of 2-Fluoro-4-(pentafluorosulfur)benzoic acid, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-4-(pentafluorosulfur)benzoic acid is characterized by:

  • A benzoic acid core.
  • A fluorine atom at the 2-position.
  • A pentafluorosulfanyl group at the 4-position.

This unique configuration contributes to its reactivity and interaction with biological targets. The SF5 group is known for its electron-withdrawing properties, which can influence the compound's biological interactions.

The precise mechanism by which 2-Fluoro-4-(pentafluorosulfur)benzoic acid exerts its biological effects remains largely undocumented in current literature. However, compounds containing the SF5 moiety have been associated with various biological activities:

  • Antimicrobial Activity : Research indicates that SF5-containing compounds exhibit antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit cyclooxygenases (COX), enzymes involved in inflammation pathways. Selective COX-2 inhibitors are particularly valuable in reducing inflammation without the gastrointestinal side effects associated with non-selective inhibitors .
  • Antimalarial Potential : The SF5 group has been successfully incorporated into known antimalarial frameworks, enhancing their efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of mefloquine with SF5 substitutions have shown comparable or improved IC50 values against this parasite .

Biological Activity Data

A summary of relevant biological activities associated with 2-Fluoro-4-(pentafluorosulfur)benzoic acid is presented in Table 1.

Biological Activity Mechanism/Notes Reference
AntimicrobialDisruption of cell membranes; metabolic interference
COX-2 InhibitionReduces inflammation; selective over COX-1
AntimalarialEnhanced efficacy against Plasmodium falciparum

Case Studies

Several studies have explored the applications of pentafluorosulfanyl-containing compounds, providing insights into their potential therapeutic roles:

  • Antimalarial Development : A study demonstrated that SF5-substituted mefloquine derivatives exhibited potent activity against Plasmodium falciparum, suggesting that similar modifications could enhance the efficacy of existing antimalarial drugs .
  • Inflammation Research : Investigations into SF5-containing benzopyrans revealed their capacity to selectively inhibit COX-2, indicating potential as anti-inflammatory agents while minimizing side effects typical of broader COX inhibition .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-(pentafluorosulfur)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves fluorination and sulfuration steps. A plausible route includes:

Fluorination : Introduce the fluorine substituent via electrophilic aromatic substitution (e.g., using Selectfluor™) or halogen exchange (e.g., KF in polar aprotic solvents) .

Sulfuration : Attach the pentafluorosulfur (-SF₅) group through radical-mediated sulfur insertion or nucleophilic displacement with SF₅-containing reagents (e.g., SF₅Cl under controlled conditions).

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl precursor using KMnO₄ or CrO₃ in acidic media.

Q. Optimization Strategies :

  • Monitor reaction intermediates via LC-MS to identify bottlenecks .
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance SF₅ group stability.
  • Use catalytic systems (e.g., Pd/Cu) for cross-coupling steps to improve yield .

Q. What analytical techniques are critical for characterizing 2-fluoro-4-(pentafluorosulfur)benzoic acid, and how should data be interpreted?

Methodological Answer : Key techniques include:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identify SF₅ and fluorine substituents via distinct chemical shifts (δ ~50–80 ppm for SF₅; δ ~-110 ppm for aromatic F) .
    • ¹H/¹³C NMR : Resolve aromatic protons and confirm carboxylic acid proton exchange in D₂O.
  • FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and S-F vibrations (~750–800 cm⁻¹).
  • LC-MS/MS : Quantify trace impurities using MRM transitions (e.g., m/z 315 → 271 for the parent ion) .

Q. Data Interpretation :

  • Cross-validate spectral data with computational simulations (e.g., Gaussian DFT for NMR shifts).
  • Compare retention times with authentic standards in LC-MS to rule out matrix effects .

Q. How does the stability of 2-fluoro-4-(pentafluorosulfur)benzoic acid vary under different storage and experimental conditions?

Methodological Answer :

  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (expected >200°C due to SF₅ group robustness) .
  • pH Sensitivity : Test solubility and integrity in buffers (pH 2–12). The carboxylic acid group may protonate below pH 4, altering solubility.
  • Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to assess photolytic pathways.

Q. Stabilization Strategies :

  • Store in amber vials at -20°C under inert atmosphere.
  • Use non-aqueous solvents (e.g., acetonitrile) for long-term storage .

Advanced Research Questions

Q. How does the SF₅ group influence the reactivity of 2-fluoro-4-(pentafluorosulfur)benzoic acid in cross-coupling reactions?

Methodological Answer : The SF₅ group is electron-withdrawing, which:

  • Enhances Electrophilicity : Facilitates Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
  • Steric Effects : Bulkiness may hinder meta-substitution; optimize ligand choice (e.g., XPhos vs. SPhos).

Q. Experimental Design :

  • Screen ligands and bases to balance reactivity and steric hindrance.
  • Use DFT calculations to predict regioselectivity in coupling reactions .

Q. What are the dominant degradation pathways of 2-fluoro-4-(pentafluorosulfur)benzoic acid in environmental matrices?

Methodological Answer :

  • Hydrolytic Degradation : Monitor cleavage of SF₅ to SO₃F⁻ in aqueous media (pH-dependent; accelerate with NaOH at 60°C) .
  • Microbial Degradation : Use soil slurry assays with LC-HRMS to identify biotransformation products (e.g., defluorinated metabolites).

Q. Analytical Workflow :

  • Employ isotopically labeled standards (e.g., ¹⁸O-H₂O) to track hydrolysis pathways .
  • Use QSAR models to predict persistence based on SF₅ group lability .

Q. How can computational modeling elucidate the interactions of 2-fluoro-4-(pentafluorosulfur)benzoic acid with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) leveraging SF₅’s hydrophobicity.
  • MD Simulations : Assess conformational stability in lipid bilayers (GROMACS; 100-ns trajectories).

Q. Validation :

  • Correlate computational binding affinities with in vitro IC₅₀ assays .
  • Compare electrostatic potential maps (MEPs) with crystallographic data .

Q. How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer :

  • Standardize Protocols : Use OECD 105 guidelines for shake-flask solubility tests in buffered solutions.
  • Control Variables : Document temperature, ionic strength, and cosolvent effects (e.g., DMSO vs. ethanol).

Q. Data Reconciliation :

  • Apply Hansen Solubility Parameters (HSPs) to predict solvent compatibility .
  • Validate via PXRD to confirm polymorphic forms affecting solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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